molecular formula C9H15NO B2387020 N-cyclopentylcyclopropanecarboxamide CAS No. 15924-93-3

N-cyclopentylcyclopropanecarboxamide

Cat. No.: B2387020
CAS No.: 15924-93-3
M. Wt: 153.225
InChI Key: WRQJKWNHMCCLDN-UHFFFAOYSA-N
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Description

“N-cyclopentylcyclopropanecarboxamide” (CPCA) is a cyclic amide compound. Its molecular formula is C9H15NO .


Molecular Structure Analysis

The molecular structure of CPCA includes a cyclopentyl group, a cyclopropane ring, and a carboxamide group . The exact structure can be represented by the SMILES string: C1CCC(C1)NC(=O)C2CC2 .

Scientific Research Applications

Halonium-Initiated C-O Bond Formation

A groundbreaking method for C-O bond formation was developed through the reaction of 1-acetylcyclopropanecarboxamides with N-halosuccinimide (NXS), offering a novel, atom-economic access to biologically significant 5-amino-3(2H)-furanones. This process involves a proposed mechanism of halonium-initiated tandem oxa-cyclization and cyclopropane ring opening, showcasing the versatility of cyclopropane derivatives in synthetic chemistry (Wei et al., 2012).

Cyclopropyl Rings in Drug Development

The cyclopropyl ring has been increasingly utilized in drug development, moving drug candidates from preclinical to clinical stages. Its unique features, such as coplanarity of carbon atoms, shorter C-C bonds, enhanced π-character, and stronger C-H bonds compared to alkanes, contribute to enhancing drug potency and reducing off-target effects. This insight emphasizes the cyclopropyl ring's role in overcoming challenges in drug discovery processes (Talele, 2016).

Biological Activities of Cyclopropanes and Cyclopropenes

Cyclopropanes and cyclopropenes have been recognized for their modulation of various biological systems, displaying a wide range of activities from antibiotic to antitumoral effects. These compounds play critical roles in biological processes such as plant growth control and enzyme inhibition. Their bioactivity demonstrates the chemical diversity and potential of cyclopropane derivatives in developing new therapeutic agents (Salaün & Baird, 1995).

Enzymatic Chemistry of Cyclopropane Biosynthesis

The enzymatic processes involved in the biosynthesis of cyclopropane, epoxide, and aziridine groups in natural products have been explored. These three-membered rings, found in a variety of biologically active compounds, are created through specific enzymes whose mechanisms are beginning to be understood. This research highlights the significance of these small rings in medicinal chemistry and the potential for new drug development strategies (Thibodeaux, Chang, & Liu, 2012).

Novel Antimalarial Agents: Cyclopropyl Carboxamides

Cyclopropyl carboxamides represent a novel class of antimalarial agents discovered through phenotypic screening. These compounds exhibit potent inhibitory activity against both drug-sensitive and -resistant strains of Plasmodium falciparum and have shown efficacy in mouse models of malaria. This discovery opens new avenues for the development of antimalarial drugs, underscoring the potential of cyclopropyl derivatives in addressing global health challenges (Sanz et al., 2011).

Properties

IUPAC Name

N-cyclopentylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9(7-5-6-7)10-8-3-1-2-4-8/h7-8H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQJKWNHMCCLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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